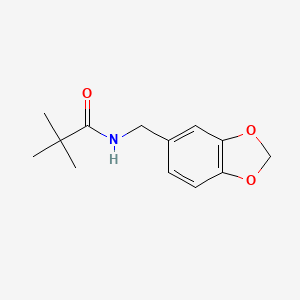

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a 1,3-benzodioxole core linked to a 2,2-dimethylpropanamide group via a methylene bridge. The 1,3-benzodioxole moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and bioavailability due to its electron-rich aromatic system .

Synthesis: highlights a synthetic route where N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide reacts with heteroaryl thiols in the presence of potassium carbonate to yield derivatives with sulfur-containing heterocycles (e.g., oxadiazoles, thiadiazoles).

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)12(15)14-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDNXWPHFWKCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction initiates with the deprotonation of piperonylamine’s primary amine group by a base, typically triethylamine (TEA) or pyridine, generating a nucleophilic amine anion. This anion attacks the electrophilic carbonyl carbon of pivaloyl chloride, displacing the chloride ion and forming an intermediate tetrahedral structure. Subsequent collapse of the intermediate releases hydrochloric acid (HCl), yielding the target amide.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to solubilize both reactants and byproducts while minimizing side reactions.

-

Stoichiometry : A 1:1 molar ratio of piperonylamine to pivaloyl chloride is standard, with a 10–20% molar excess of acyl chloride to ensure complete amine conversion.

-

Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature over 2–4 hours.

-

Acid Scavenger : Triethylamine (2.0–2.5 equivalents) is added to neutralize HCl, preventing protonation of the amine and ensuring reaction progression.

Workup and Purification

Post-reaction, the mixture is washed with aqueous solutions (e.g., 5% HCl, sodium bicarbonate, and brine) to remove unreacted reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Crude product purification is achieved via recrystallization from ethanol or hexane/ethyl acetate mixtures, yielding >85% purity.

Alternative Synthetic Routes and Modifications

While the acyl chloride method dominates industrial production, alternative approaches have been explored for niche applications:

Carbodiimide-Mediated Coupling

In scenarios where pivaloyl chloride is unavailable, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate coupling between piperonylamine and pivalic acid. This method requires activation of the carboxylic acid, often with hydroxybenzotriazole (HOBt), to prevent racemization and improve efficiency.

Enzymatic Catalysis

Recent studies highlight lipase-catalyzed amidation in non-aqueous media as a sustainable alternative. For example, immobilized Candida antarctica lipase B (CAL-B) achieves moderate yields (60–70%) under mild conditions (30°C, 48 hours), though scalability remains a challenge.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates optimization of cost, safety, and environmental impact:

-

Catalyst Recycling : Triethylamine recovery via distillation reduces waste and operational costs.

-

Solvent Substitution : Replacing DCM with greener solvents (e.g., 2-methyltetrahydrofuran) aligns with sustainable chemistry principles.

-

Continuous Flow Systems : Microreactor technology enhances heat transfer and reaction control, minimizing byproduct formation and improving throughput.

Analysis of Reaction Parameters

The table below summarizes critical parameters and their impact on synthesis efficiency:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | Maximizes reactant solubility |

| Temperature | 0°C → 25°C (gradient) | Controls exothermicity |

| Molar Ratio (Amine:Cl) | 1:1.1 | Ensures complete conversion |

| Acid Scavenger | Triethylamine (2 eq) | Neutralizes HCl, drives reaction |

| Purification Method | Recrystallization | Achieves >90% purity |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs

Impact of Substituents on Activity and Properties

- Alda-1 : The 2,6-dichlorobenzamide group in Alda-1 is critical for binding and activating ALDH2, a mitochondrial enzyme involved in detoxification. Halogen atoms enhance electrophilicity and target affinity .

- This trade-off may affect bioavailability and target engagement.

- Heteroaryl Modifications : and demonstrate that pyridinyl or iodinated analogs serve as intermediates in synthesizing bioactive molecules, highlighting the versatility of the propanamide scaffold .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety attached to a propanamide group. This unique structural arrangement contributes to its distinct chemical properties and biological activities.

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . The mechanism often involves modulation of microtubule assembly, leading to effects such as mitotic blockade and apoptosis in cancer cells.

Biochemical Pathways

The compound is known to influence various biochemical pathways, particularly those involved in the cell cycle. It has been observed to cause cell cycle arrest at the S phase, which is critical for DNA replication and cellular proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It induces apoptosis in various cancer cell lines by disrupting microtubule dynamics.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been explored for its antimicrobial properties. Its ability to inhibit the growth of certain bacterial strains suggests potential applications in treating infections.

Case Studies

Recent studies have focused on the effects of this compound in laboratory settings:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) have shown sensitivity to treatment with this compound.

- Mechanistic Studies : Investigations into its mechanism revealed that it interferes with tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine | Benzodioxole moiety | Anticancer activity |

| 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles | Contains benzodioxole | Varies; some exhibit anticancer activity |

| N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines | Contains benzodioxole; different substituents | Potentially active against various targets |

This table highlights the unique features of this compound compared to similar compounds. Its specific combination of structural elements contributes to its distinctive biological profile.

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

- Synthesis Strategy : Begin with the coupling of 1,3-benzodioxol-5-ylmethanamine with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. This method is analogous to procedures used for structurally related amides .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to ensure complete conversion. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve the 3D structure, particularly if unexpected stereochemical outcomes arise .

- Spectroscopic Analysis :

- ¹H NMR : Identify key peaks: benzodioxole protons (~6.7–6.9 ppm), methyl groups on the propanamide (1.2–1.4 ppm), and the amide NH (~5.5–6.0 ppm, broad).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry : Compare experimental HRMS data with theoretical values (e.g., m/z 277.1312 for C₁₄H₁₇NO₄⁺) .

Advanced Research Questions

Q. How does the benzodioxole moiety influence the compound’s interaction with enzymes like aldehyde dehydrogenase 2 (ALDH2), and what mechanistic insights can be derived?

Methodological Answer:

- Comparative Studies : Use molecular docking (AutoDock Vina) to compare binding modes of this compound with ALDH2 against Alda-1 (a known ALDH2 activator with a benzodioxole core) .

- Enzyme Assays : Perform kinetic assays (NADH fluorescence) to measure activation/inhibition. Note differences in EC₅₀ values between this compound and Alda-1, correlating with structural variations (e.g., dimethylpropanamide vs. dichlorobenzamide) .

- Mutagenesis : Test ALDH2 mutants (e.g., E399K) to identify critical binding residues.

Q. In anticancer studies, how does this compound compare to Eg5 inhibitors like litronesib (LY2523355) in terms of structure-activity relationships (SAR)?

Methodological Answer:

- SAR Analysis : Map functional groups:

- The benzodioxole group may enhance blood-brain barrier penetration vs. litronesib’s thiadiazole ring.

- The 2,2-dimethylpropanamide group could reduce metabolic degradation compared to bulkier substituents in litronesib .

- In Vitro Testing : Conduct MTT assays on HCT-116 colon cancer cells. Compare IC₅₀ values with litronesib (reported IC₅₀: ~50 nM). Use tubulin polymerization assays to confirm mitotic arrest mechanisms .

Q. How can contradictory bioactivity data (e.g., neuroprotective vs. cytotoxic effects) be resolved for this compound?

Methodological Answer:

- Dose-Response Profiling : Perform parallel assays across multiple cell lines (e.g., SH-SY5Y neurons vs. HeLa cancer cells) to identify cell-type-specific effects .

- Metabolite Screening : Use LC-MS to detect active metabolites (e.g., hydrolysis products) that may explain divergent outcomes.

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to compare signaling pathways (e.g., apoptosis vs. antioxidant responses) at varying concentrations .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Modeling : Use SwissADME or ADMETLab to predict logP (estimated ~2.1), solubility (LogS: ~-3.5), and cytochrome P450 interactions.

- BBB Penetration : Apply the BOILED-Egg model; the benzodioxole group likely enhances CNS uptake .

- Toxicity Prediction : Run ProTox-II to flag potential hepatotoxicity risks, common with lipophilic amides .

Q. What crystallographic challenges arise during structural analysis, and how can SHELX software address them?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for resolving disordered benzodioxole rings .

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. Use restraints for flexible methyl groups. Validate via R1/wR2 convergence (<5% discrepancy) .

- Validation Tools : Check PLATON for missed symmetry or solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.